N-(1-((2-chlorophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine
Description
N-(1-((2-Chlorophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine (CAS: 2034303-72-3) is a pyrimidine derivative with a molecular formula of C₁₃H₁₃ClN₄O₂S and a molecular weight of 324.79 g/mol . Its structure features a 2-chlorophenylsulfonyl group attached to an azetidine ring, which is further substituted with a pyrimidin-2-amine moiety. The SMILES representation (O=S(=O)(c1ccccc1Cl)N1CC(Nc2ncccn2)C1) highlights the sulfonyl bridge and spatial arrangement of the azetidine and pyrimidine components . This compound’s design likely aims to balance lipophilicity (via the chlorophenyl group) and hydrogen-bonding capacity (via the sulfonyl and amine groups), making it relevant for medicinal chemistry applications.
Properties
IUPAC Name |
N-[1-(2-chlorophenyl)sulfonylazetidin-3-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O2S/c14-11-4-1-2-5-12(11)21(19,20)18-8-10(9-18)17-13-15-6-3-7-16-13/h1-7,10H,8-9H2,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STRBBJSMHJBOQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2Cl)NC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-((2-chlorophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, typically using sulfonyl chlorides in the presence of a base like triethylamine.
Attachment of the Pyrimidine Moiety: The pyrimidine ring is attached through a nucleophilic substitution reaction, where the azetidine derivative reacts with a pyrimidine halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1-((2-chlorophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
N-(1-((2-chlorophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structural features, which may confer biological activity against various targets.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Material Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is employed in chemical biology to probe biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of N-(1-((2-chlorophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For instance, in medicinal chemistry, it may inhibit a particular enzyme involved in disease progression.
Comparison with Similar Compounds
N-[1-(Benzenesulfonyl)azetidin-3-yl]pyrimidin-2-amine (BK50179)
N-(Azetidin-3-yl)pyrimidin-2-amine Dihydrochloride
- Molecular Formula : ClH (salt form)
- Key Differences: No sulfonyl group, drastically altering electronic properties and hydrogen-bonding capacity.
- Biological Relevance : The absence of the sulfonyl moiety limits its utility in targets requiring sulfonamide recognition, such as carbonic anhydrase or COX-2 inhibitors .
4-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-(3-nitrophenyl)pyrimidin-2-amine
N-(3-Nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine
- Molecular Formula : C₁₅H₁₁N₅O₂
- Key Differences :
- Pharmacological Potential: Pyridyl substituents are common in kinase inhibitors (e.g., EGFR), suggesting divergent target profiles versus the azetidine-sulfonyl scaffold .
Comparative Analysis Table
Research Implications
- Target Compound Advantages: The 2-chlorophenylsulfonyl group enhances lipophilicity and metabolic stability compared to non-halogenated analogs like BK50179 .
- Limitations : The sulfonyl group may reduce solubility, necessitating formulation optimization for in vivo studies.
- Opportunities : Hybridization with thiazole or pyridyl moieties (as in and ) could yield derivatives with dual mechanisms of action.
Biological Activity
N-(1-((2-chlorophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of an azetidine ring, a pyrimidine moiety, and a sulfonyl group attached to a chlorophenyl ring. The molecular formula is , and it exhibits properties that may influence its biological activity.
Research indicates that compounds with similar structures often interact with various biological targets, including:
- Kinases : Many pyrimidine derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer progression. For instance, pyrimidine-based compounds have shown efficacy in inhibiting CDK2, leading to reduced proliferation in cancer cell lines .
- Antiproliferative Activity : Preliminary studies suggest that this compound may exhibit antiproliferative effects against various cancer cell lines. This is evidenced by IC50 values that indicate significant growth inhibition compared to standard chemotherapeutic agents like 5-Fluorouracil .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
| Activity | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antiproliferative | MCF-7 | 5.16 | |
| Antiproliferative | A549 | 8.00 | |
| CDK Inhibition | Various | 0.87 - 12.91 | |
| Inhibition of PI3K/mTOR Pathway | HCT116 | 6.00 |
Case Studies
Several studies have explored the biological effects of similar compounds:
- Study on Pyrimidine Derivatives : A recent study evaluated a range of pyrimidine derivatives for their antiproliferative effects against human colon (HCT116) and breast (MCF-7) cancer cell lines. The results indicated that certain derivatives exhibited potent activity, with IC50 values significantly lower than traditional chemotherapy agents .
- In Vivo Studies : Animal models have been employed to assess the therapeutic potential of compounds related to this compound. These studies often focus on tumor growth inhibition and survival rates, demonstrating the compound's potential as an anticancer agent .
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Base/Catalyst | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|
| 3-Picoline + Sulfilimine | 78–85 | >98% | |
| Pyridine/DMSO | 45–55 | 90–92% |
Advanced: How can researchers troubleshoot low yields or impurities during sulfonylation?
Answer:
Common issues stem from raw material impurities or competing reactions. Methodological solutions include:
- Pre-activation : Pre-mix the sulfonyl chloride with the catalyst (e.g., sulfilimine) to enhance electrophilicity before adding the amine .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates.
- In-line Analytics : Use LC-MS to monitor reaction progress and identify byproducts early .
Basic: What analytical techniques validate the structural integrity of this compound?
Answer:
- NMR Spectroscopy : Confirm regiochemistry of the azetidine and sulfonyl groups (e.g., H-NMR coupling constants for azetidine ring strain) .
- X-ray Crystallography : Resolve stereochemistry and crystal packing (see similar pyrimidine derivatives in ) .
- HPLC-MS : Ensure >95% purity and detect trace impurities .
Advanced: How to design enzyme inhibition assays for target validation?
Answer:
Based on structurally related sulfonamides (e.g., COX-2 inhibitors in ):
- Assay Design : Use recombinant enzyme (e.g., kinases, proteases) in a fluorescence-based assay. Include:
- Positive controls (known inhibitors).
- Negative controls (vehicle-only and enzyme-free samples).
- Dose-Response Analysis : Calculate IC values using 8–12 concentration points.
- Selectivity Screening : Test against off-target enzymes (e.g., highlights neuropharmacological targets) .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
Discrepancies often arise from assay conditions or compound stability. Mitigation strategies:
- Standardized Protocols : Adopt consensus assay conditions (e.g., ATP concentration in kinase assays).
- Stability Testing : Evaluate compound degradation in DMSO or buffer via HPLC over 24–72 hours .
- SAR Cross-Validation : Compare activity with analogs (e.g., pyrimidine derivatives in ) to identify critical functional groups .
Q. Table 2: Biological Targets for Related Sulfonamides
| Target Class | Example Enzyme/Receptor | Assay Type | Reference |
|---|---|---|---|
| Kinases | IGF1R, ALK | Radioactive ATP | |
| Neurotransmitter Enzymes | Cholinesterase | Colorimetric | |
| Cyclooxygenases | COX-2 | Fluorescence |
Basic: What safety precautions are critical during handling?
Answer:
- PPE : Use nitrile gloves, lab coats, and fume hoods (per SDS guidelines in ) .
- Storage : Store at –20°C under inert gas (N) to prevent sulfonyl group hydrolysis.
Advanced: How to optimize computational modeling for SAR studies?
Answer:
- Docking Simulations : Use software (e.g., AutoDock Vina) with crystal structures of target enzymes (e.g., COX-2 PDB: 5KIR) .
- MD Simulations : Assess binding stability over 100-ns trajectories to prioritize synthetic targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
